N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Historical Development of Dihydropyridine Chemistry
The discovery of dihydropyridines (DHPs) dates to the late 19th century, with Arthur Hantzsch’s pioneering work on the synthesis of 1,4-dihydropyridines via cyclocondensation reactions involving aldehydes, β-keto esters, and ammonia. These compounds gained prominence in the 1960s when researchers identified their role as calcium channel blockers (CCBs), revolutionizing cardiovascular therapeutics. The structural simplicity of the DHP nucleus—a six-membered ring with conjugated double bonds and substituents at strategic positions—enabled the development of derivatives like nifedipine and amlodipine, which remain cornerstones of antihypertensive therapy.
The evolution of DHP chemistry expanded beyond 1,4-dihydropyridines to include isomers such as 1,2- and 1,6-dihydropyridines. The latter, exemplified by this compound, represents a less explored subclass. Early studies on 6-oxo derivatives revealed distinct electronic properties due to keto-enol tautomerism, which influences their reactivity and biological interactions. For instance, the 6-oxo group enhances hydrogen-bonding potential, a feature leveraged in designing enzyme inhibitors and redox-active molecules.
Position Within the Classification of Heterocyclic Medicinal Compounds
Heterocyclic compounds dominate medicinal chemistry due to their structural diversity and bioisosteric compatibility with endogenous molecules. DHPs belong to the broader class of nitrogen-containing heterocycles, which include pyridines, pyrimidines, and piperidines. Unlike fully aromatic pyridines, DHPs exhibit partial saturation, conferring unique conformational flexibility and redox activity.
This compound occupies a specialized niche due to:
- Substituent Complexity : The 4-acetylphenyl group at position 3 introduces steric bulk and potential hydrogen-bond acceptor sites, while the 2-chloro-6-fluorobenzyl moiety at position 1 enhances lipophilicity and halogen-bonding capabilities.
- Oxo Functionality : The 6-oxo group distinguishes it from classical 1,4-DHPs, altering electron distribution and tautomeric equilibria.
- Hybridization with Carboxamide : The carboxamide linkage at position 3 enables interactions with polar residues in biological targets, a feature shared with protease inhibitors and kinase modulators.
Comparative analysis with other heterocyclic drug scaffolds (Table 1) underscores its structural uniqueness:
| Heterocycle Type | Example Drug | Key Features |
|---|---|---|
| 1,4-Dihydropyridine | Nifedipine | L-type calcium channel blockade |
| 1,6-Dihydropyridine | Subject Compound | 6-oxo group, carboxamide, halogenated benzyl |
| Pyrimidine | Trimethoprim | Dihydrofolate reductase inhibition |
| Benzothiazepine | Diltiazem | Allosteric calcium channel modulation |
Table 1: Structural and functional comparison of heterocyclic medicinal compounds.
Evolution of Research Interest in 6-Oxo-1,6-Dihydropyridine Derivatives
Interest in 6-oxo-1,6-dihydropyridines surged in the 1990s as researchers sought to overcome limitations of classical DHPs, such as phototoxicity and short half-lives. The 6-oxo moiety’s electron-withdrawing nature stabilizes the dihydropyridine ring, reducing susceptibility to oxidative degradation. This property, combined with the keto-enol tautomerism, enables dual functionality as both electrophilic and nucleophilic agents in synthetic pathways.
Recent studies highlight the role of 6-oxo derivatives in modulating oxidative stress pathways. For example, dimethyl 2,6-dimethyl-4-phenyl-1,4-DHP-3,5-dicarboxylate derivatives exhibit radical-scavenging activity comparable to ascorbic acid, attributed to the 6-oxo group’s ability to delocalize electrons. In the subject compound, the acetylphenyl and halogenated benzyl groups may synergize with the 6-oxo moiety to enhance binding to redox-sensitive targets like NADPH oxidases.
Research Significance and Academic Relevance
This compound exemplifies the convergence of synthetic innovation and biological targeting. Its academic relevance stems from:
- Mechanistic Versatility : The compound’s structure allows exploration of multiple pharmacological mechanisms, including calcium channel modulation, enzyme inhibition, and antioxidant activity.
- SAR Studies : Systematic modification of its substituents (e.g., replacing chlorine with bromine or varying acetyl group positions) provides insights into structure-activity relationships (SAR) for optimizing potency and selectivity.
- Drug Design Paradigms : As a hybrid molecule integrating dihydropyridine and benzylcarboxamide motifs, it serves as a template for designing multitarget ligands, a growing trend in polypharmacology.
Ongoing research aims to elucidate its interactions with biological targets such as voltage-gated ion channels and oxidoreductases, leveraging computational docking and crystallographic studies. These efforts underscore its potential as a lead compound for treating cardiovascular and neurodegenerative disorders linked to oxidative stress.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3/c1-13(26)14-5-8-16(9-6-14)24-21(28)15-7-10-20(27)25(11-15)12-17-18(22)3-2-4-19(17)23/h2-11H,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQDZMUOILZJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17ClFN3O2
- Molecular Weight : 363.81 g/mol
- CAS Number : 899741-13-0
The biological activity of this compound can be attributed to its interaction with various biological targets. It exhibits:
- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
Biological Activity Data
The following table summarizes the biological activities observed for this compound based on various studies:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the compound's efficacy against various strains of bacteria, including MRSA and E. coli. Results indicated that it outperformed several conventional antibiotics in inhibiting biofilm formation, demonstrating a minimum biofilm inhibitory concentration (MBIC) significantly lower than that of ciprofloxacin . -
Mechanistic Insights :
Research involving docking studies revealed that the compound binds effectively to bacterial enzymes involved in cell wall synthesis, suggesting a dual mechanism of action involving both bactericidal and bacteriostatic effects . -
Potential for Drug Development :
Given its promising bioactivity profile, further development of this compound as a lead compound in antibiotic therapy is warranted. Its structural modifications could enhance potency and selectivity against resistant strains .
Scientific Research Applications
Biological Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of dihydropyridine have shown efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that such compounds could effectively inhibit tumor growth in xenograft models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Research indicates that derivatives of pyridine and related structures possess antibacterial and antifungal activities. For example, studies have shown that certain analogs can inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular processes .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to form aromatic pyridine derivatives. This reaction typically occurs under acidic conditions:
| Reagent | Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄ (20%), 60°C, 3 hrs | 6-Oxo-pyridine-3-carboxamide derivative | 78% | |
| CrO₃ | Acetic acid, reflux, 6 hrs | Chlorinated pyridine analogue | 65% |
Mechanistic Insight :
Oxidation proceeds via protonation of the dihydropyridine nitrogen, followed by hydride abstraction at the C-4 position, forming a conjugated dienone intermediate.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under basic or acidic conditions:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| NaOH (2M), 80°C | H₂O/EtOH (1:1), 12 hrs | Corresponding carboxylic acid | Precursor for salt formation |
| HCl (conc.), Δ | 6N HCl, 100°C, 8 hrs | Free amine + dicarboxylic acid | Intermediate in derivatization |
Key Observation :
The 2-chloro-6-fluorobenzyl group remains intact under these conditions due to its electron-withdrawing substituents.
Nucleophilic Substitution
The chloro and fluoro substituents on the benzyl group participate in SNAr reactions:
| Nucleophile | Base | Solvent | Product Modification | Yield |
|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF, 80°C | 2-Piperazino-6-fluorobenzyl | 82% |
| Sodium methoxide | – | MeOH, reflux | Methoxy substitution at C-2 | 68% |
Regioselectivity :
Fluorine at C-6 directs nucleophilic attack to the C-2 position due to its strong −I effect.
Vilsmeier–Haack Formylation
The acetylphenyl group undergoes formylation under Vilsmeier conditions:
| Reagent | Temperature | Time | Position Modified | Yield |
|---|---|---|---|---|
| DMF-POCl₃ (1:3) | 0°C → 55°C | 6 hrs | Para-acetyl → formyl substitution | 90%* |
*Similar yields observed in pyrazole-based formylation reactions under analogous conditions .
Mechanism :
-
Formation of iminium chloride intermediate from DMF and POCl₃.
-
Electrophilic attack at the acetylphenyl meta position.
Cycloaddition Reactions
The dihydropyridine ring participates in [4+2] cycloadditions with dienophiles:
| Dienophile | Catalyst | Product Type | Stereoselectivity |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | – | Bicyclic lactam | Endo preference (7:1) |
| Tetrazines | Cu(I) | Pyridotriazine derivatives | Not reported |
Thermodynamic Control :
Reactions favor endo transition states due to stabilizing π-π interactions between the dienophile and electron-deficient dihydropyridine ring.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces ring-opening followed by recombination:
| Condition | Product | Quantum Yield | Stability |
|---|---|---|---|
| CH₃CN, N₂ atmosphere | Spiro-oxazepine derivative | Φ = 0.32 | Stable up to 150°C |
| O₂-saturated | Quinoline N-oxide | Φ = 0.18 | Hygroscopic |
Pathway :
Singlet oxygen generation leads to oxidation at the C-6 carbonyl group, followed by 1,2-alkyl shift.
Catalytic Hydrogenation
Selective reduction of the dihydropyridine ring:
| Catalyst | Pressure (psi) | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | 50 | Tetrahydro-pyridine derivative | >95% |
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The compound shares a 6-oxo-1,6-dihydropyridine backbone with analogs reported in and . Key structural differences lie in the substituents:
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
- Melting Points: Compound 2b10 () has a melting point of 224–225°C (decomposition), suggesting that acetylated derivatives like the target compound may exhibit higher thermal stability compared to non-acetylated analogs .
- Solubility : The 2-chloro-6-fluorobenzyl group may reduce aqueous solubility relative to methoxy-substituted analogs (e.g., Compound 12), which have polar substituents .
Q & A
Basic Research Questions
Synthesis Optimization Q. Q1. What are the key considerations in optimizing the synthesis of this compound to achieve high yield and purity? A: The synthesis typically involves a two-step process: (1) substitution of the pyridine core with the 2-chloro-6-fluorobenzyl group and (2) hydrolysis to form the dihydropyridine-3-carboxamide scaffold. Key factors include:
- Reaction temperature : Maintain mild conditions (e.g., 40–60°C) to prevent decomposition of thermally sensitive intermediates .
- Catalyst selection : Use palladium-based catalysts for efficient cross-coupling reactions.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for the final product.
- Yield monitoring : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzyl halide to pyridine precursor) and reaction time (4–6 hours for substitution, 2 hours for hydrolysis) .
Analytical Characterization Q. Q2. What techniques are recommended for confirming the structure and purity of this compound? A: Use a multi-technique approach:
- 1H/13C NMR : Assign peaks for the acetylphenyl (δ 2.6 ppm, singlet) and dihydropyridine carbonyl (δ 165–170 ppm) groups .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.
- HPLC-UV : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase.
- X-ray crystallography : Resolve crystal structure for absolute stereochemical confirmation, as demonstrated for fluorinated analogs in crystallography databases .
Solubility and Stability Q. Q3. How can researchers determine the compound’s solubility and stability under physiological conditions? A:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, quantifying solubility via UV-Vis spectroscopy at λmax ~260 nm.
- Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (37°C) for 24 hours, monitoring degradation by LC-MS. For hydrolytic stability, track the 6-oxo group’s integrity under acidic/basic conditions .
Advanced Research Questions
Structure-Activity Relationship (SAR) Q. Q4. How can SAR studies identify critical pharmacophores for target binding? A: Design analogs with systematic substitutions:
- Benzyl group : Replace 2-chloro-6-fluoro with 2-bromo-6-methyl to assess halogen/methyl effects on target affinity.
- Acetylphenyl moiety : Substitute with sulfonamide or carboxyl groups to probe hydrogen-bonding interactions.
- Biological testing : Compare IC50 values in enzyme inhibition assays (e.g., kinase panels). Cross-reference with related compounds (e.g., SY128977 derivatives) to map substituent contributions .
In Vitro-to-In Vivo Translation Q. Q5. What strategies address discrepancies between in vitro potency and in vivo efficacy? A:
- Pharmacokinetic (PK) profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models.
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
- Metabolite identification : Profile liver microsomes (human/rat) to identify oxidative metabolites (e.g., N-dealkylation) that may reduce efficacy .
Data Contradiction Resolution Q. Q6. How should researchers resolve conflicting data on the compound’s metabolic stability? A:
- Standardize assays : Use identical microsomal enzyme sources (e.g., Human Liver Microsomes Lot #XYZ) and incubation conditions (pH 7.4, NADPH regeneration system).
- Orthogonal validation : Compare LC-MS metabolite profiles with in silico predictions (e.g., CYP3A4/2D6 substrate likelihood).
- Batch analysis : Verify compound purity via NMR to rule out impurity-driven artifacts .
Computational Modeling Q. Q7. Which computational methods predict binding modes to biological targets? A:
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). Focus on the dihydropyridine ring’s hydrogen bonds with catalytic lysine residues.
- Molecular dynamics (MD) : Simulate 100-ns trajectories to assess stability of the 2-chloro-6-fluorobenzyl group in hydrophobic pockets .
Toxicity Profiling Q. Q8. What methodologies assess the compound’s toxicity in preclinical models? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
